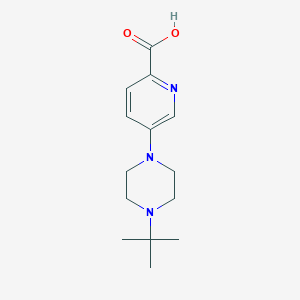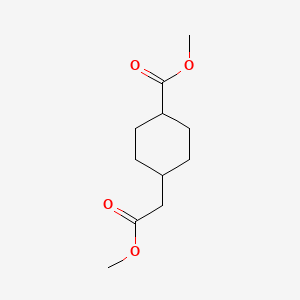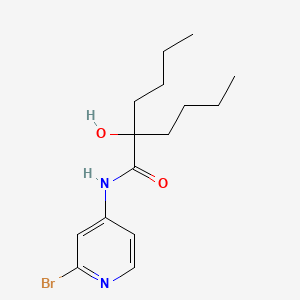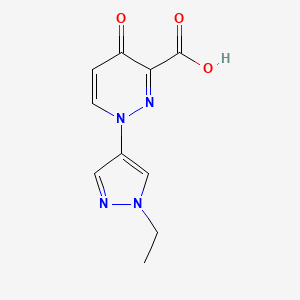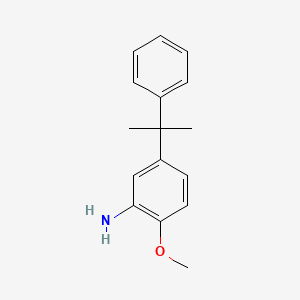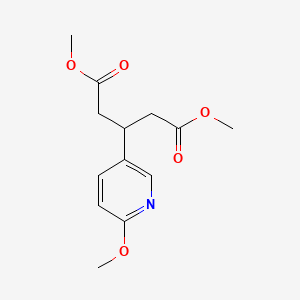
4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a piperidine moiety, which is a saturated heterocyclic amine. The combination of these two structures imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions. For example, 4-chloromethylquinoline can react with piperidine to form the desired piperidin-4-ylmethoxy group.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which plays a role in gene expression regulation. By inhibiting LSD1, the compound can modulate the methylation status of histone proteins, thereby affecting gene expression and potentially leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(piperidin-4-ylmethoxy)pyridine: This compound also contains a piperidine moiety and is known for its potent inhibition of LSD1.
4-(piperidin-4-yl)morpholine: Another compound with a piperidine ring, used in various synthetic applications.
Uniqueness
4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one is unique due to its specific combination of a quinoline core and a piperidine moiety, which imparts distinct chemical and biological properties. Its ability to inhibit LSD1 with high selectivity makes it a valuable compound in the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C18H24N2O2 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H24N2O2/c1-12(2)16-17(22-11-13-7-9-19-10-8-13)14-5-3-4-6-15(14)20-18(16)21/h3-6,12-13,19H,7-11H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
BFPRUEHBFDHEMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C2=CC=CC=C2NC1=O)OCC3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


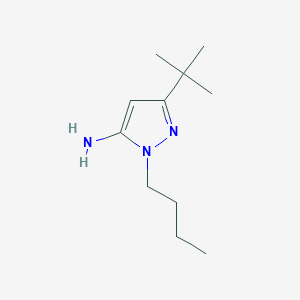

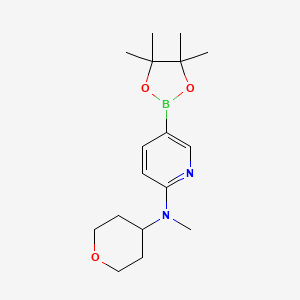

![1-N-(5-chloro-4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)-4-[(dimethylamino)methyl]-6-methoxybenzene-1,3-diamine](/img/structure/B13883792.png)
